molecular formula C21H12ClN3S B14000992 2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine

2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine

Cat. No.: B14000992
M. Wt: 373.9 g/mol
InChI Key: SKNADSBKOSKSNG-UHFFFAOYSA-N
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Description

2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a triazine ring substituted with a chloro group, a dibenzo[b,d]thiophene moiety, and a phenyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in materials science, organic chemistry, and photophysics.

Preparation Methods

The synthesis of 2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzonitrile and dibenzo[b,d]thiophene-4-boronic acid in the presence of a palladium catalyst can yield the desired triazine compound. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and require heating to facilitate the cyclization process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is crucial in optimizing the reaction efficiency and minimizing by-products.

Chemical Reactions Analysis

2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine exerts its effects is primarily related to its electronic structure and photophysical properties. The compound can undergo intersystem crossing, leading to phosphorescence emission. This process involves the transition from a singlet excited state to a triplet state, facilitated by the heavy atom effect of the chlorine atom . The molecular targets and pathways involved in its action depend on the specific application, such as energy transfer processes in OLEDs or fluorescence resonance energy transfer (FRET) in biological imaging.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine include:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct photophysical properties and makes it versatile for various applications.

Properties

Molecular Formula

C21H12ClN3S

Molecular Weight

373.9 g/mol

IUPAC Name

2-chloro-4-dibenzothiophen-4-yl-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C21H12ClN3S/c22-21-24-19(13-7-2-1-3-8-13)23-20(25-21)16-11-6-10-15-14-9-4-5-12-17(14)26-18(15)16/h1-12H

InChI Key

SKNADSBKOSKSNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=C3SC5=CC=CC=C45

Origin of Product

United States

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